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Compound of Interest

Compound Name: (2)-pent-3-en-2-ol

Cat. No.: B15360816

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-pent-
3-en-2-ol, a key chiral building block in organic synthesis. The information presented herein is
essential for the characterization and quality control of this compound in research and
development settings. While experimental data for the (Z)-isomer is limited in publicly
accessible databases, this document compiles available information and provides context
based on related compounds and spectroscopic principles.

Spectroscopic Data Summary

The spectroscopic data for (Z)-pent-3-en-2-ol is summarized below. It is important to note that
where experimental data for the (Z)-isomer is unavailable, data from its (E)-isomer or general
spectroscopic principles for similar structural motifs are referenced for comparative purposes.

Table 1: General Information for (Z)-pent-3-en-2-ol

Property Value Reference
Molecular Formula CsH100 [1112][3]
Molecular Weight 86.13 g/mol [11121[3]
IUPAC Name (32)-pent-3-en-2-ol [1]

CAS Number 60102-80-9
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Table 2: Infrared (IR) Spectroscopy Data

An infrared spectrum for (Z)-pent-3-en-2-ol is available from the NIST Chemistry WebBook,
recorded as a condensed phase spectrum.[4] Key absorptions are expected for the hydroxyl
and alkene functional groups.

. Expected Absorption Observed Absorption
Functional Group
Range (cm™?) (cm™?)

Data not explicitly provided in

O-H Stretch (alcohol) 3200-3600 (broad)

search results

Data not explicitly provided in
C-H Stretch (sp?) 3000-3100

search results

Data not explicitly provided in
C-H Stretch (sp?3) 2850-3000

search results

Data not explicitly provided in
C=C Stretch (alkene) 1640-1680

search results

Data not explicitly provided in
C-O Stretch (alcohol) 1050-1260

search results

Table 3: *H NMR Spectroscopy Data (Predicted)

No experimental *H NMR data for (Z)-pent-3-en-2-ol was found in the provided search results.
The following table presents predicted chemical shifts (d) and coupling constants (J) based on
typical values for similar structural features. For comparison, data for the trans isomer, (E)-
pent-3-en-2-ol, is included where available.
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] Predicted
Predicted . )
] ) Predicted Coupling
Proton Chemical Shift o Notes
Multiplicity Constants (J,
(3, ppm)
Hz)
H1 (CHs-C=) ~1.7 d ~7
H2 (-CH(OH)-) ~4.5-4.8 m
J(H3,H4) = 10-12
H3 (=CH-) ~5.4-5.6 m ,
(cis)
J(H3,H4) = 10-12
H4 (=CH-) ~5.6-5.8 m _
(cis)
H5 (CHs-
~1.2 d ~6.5
CH(OH)-)
Dependent on
OH Variable s (broad) solvent and

concentration.

Table 4: 3C NMR Spectroscopy Data (Predicted)

No experimental 3C NMR data for (Z)-pent-3-en-2-ol was found. Predicted chemical shifts are
provided based on established ranges for similar carbon environments.

Carbon Predicted Chemical Shift (6, ppm)
C1 (CHs-C=) ~10-15

C2 (-CH(OH)-) ~65-70

C3 (=CH-) ~125-135

C4 (=CH-) ~130-140

C5 (CHs-CH(OH)-) ~20-25

Table 5: Mass Spectrometry Data
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Mass spectrometry data for the general structure of 3-penten-2-ol is available.[5] The
fragmentation pattern is expected to be influenced by the alcohol and alkene functional groups.

miz Proposed Fragment Notes

86 [M]* Molecular ion peak

71 [M - CHs]* Loss of a methyl group
68 [M - H20]* Loss of water

45 [CH3CHOH]* Alpha-cleavage

43 [CsH7]+ Allylic cleavage

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available in the
search results. However, standard procedures for spectroscopic analysis of volatile alcohols
are described below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

o Sample Preparation: For ATR, a small drop of (Z)-pent-3-en-2-ol is placed directly onto the
ATR crystal. For a neat liquid film, a drop of the sample is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample holder (or clean plates) is
recorded. The sample is then scanned, typically over a range of 4000-400 cm~*. Multiple
scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

» Data Processing: The background spectrum is subtracted from the sample spectrum to yield
the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Method: tH and 3C NMR in Deuterated Solvent

o Sample Preparation: Approximately 5-10 mg of (Z)-pent-3-en-2-ol is dissolved in about 0.5-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDClIsz) in a 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), may be added.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition for tH NMR: The instrument is tuned and shimmed to optimize the magnetic
field homogeneity. A standard one-pulse experiment is performed. Key parameters include
the spectral width, acquisition time, and number of scans.

o Data Acquisition for 13C NMR: A proton-decoupled experiment is typically performed to
simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually
required due to the low natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method: Electron lonization (EI)

o Sample Preparation: A dilute solution of (Z)-pent-3-en-2-ol is prepared in a volatile solvent
(e.g., dichloromethane or methanol).

e Instrument: A gas chromatograph coupled to a mass spectrometer.
e Gas Chromatography:
o Injector: A split/splitless injector is typically used, with an injection volume of 1 pL.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable
for separating volatile alcohols.

o Oven Program: A temperature ramp is used to elute the compound, for example, starting
at 50°C and ramping to 250°C.
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o Carrier Gas: Helium is commonly used as the carrier gas.

e Mass Spectrometry:
o lonization: Electron ionization (EI) at a standard energy of 70 eV.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions
by their mass-to-charge ratio (m/z).

o Detector: An electron multiplier detects the ions.

o Data Analysis: The resulting mass spectrum shows the relative abundance of different
fragment ions, which can be used to elucidate the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like (Z)-pent-3-en-2-ol.
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Caption: Workflow for Spectroscopic Analysis of (Z)-pent-3-en-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://ijoer.com/assets/articles_menuscripts/file/IJOER-JUN-2016-29.pdf
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3-
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-pent-3-en-2-ol
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235658764_GC-MS_analysis_of_ethanol_and_other_volatile_compounds_in_micro-volume_blood_samples-quantifying_neonatal_exposure
https://www.benchchem.com/product/b15360816#spectroscopic-data-of-z-pent-3-en-2-ol
https://www.benchchem.com/product/b15360816#spectroscopic-data-of-z-pent-3-en-2-ol
https://www.benchchem.com/product/b15360816#spectroscopic-data-of-z-pent-3-en-2-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15360816?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15360816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

